molecular formula C16H15NO4 B6407717 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% CAS No. 1261981-76-3

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%

Cat. No. B6407717
CAS RN: 1261981-76-3
M. Wt: 285.29 g/mol
InChI Key: FMNUHRQBKRTGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid (DACHPB) is an organic compound consisting of a phenyl ring with a carboxylic acid group and a dimethylamino group. It is a white crystalline material with a melting point of approximately 150 °C, and it is soluble in water and most organic solvents. DACHPB has been used in various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions have been studied extensively.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% has been used in numerous scientific research applications, including as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used in the synthesis of various drugs, such as anti-cancer drugs and anti-inflammatory drugs. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% has been used as a catalyst in the synthesis of polymers and as a fluorescent dye in the detection of various biomolecules.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of certain drugs, thereby increasing the bioavailability of these drugs. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% has been shown to have antioxidant activity and to interact with various proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% have been studied extensively. Studies have shown that 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% can affect the activity of enzymes involved in the metabolism of certain drugs, and it can also affect the expression of certain genes. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% has been shown to have antioxidant activity and to interact with various proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% in laboratory experiments include its low cost and its availability as a commercial product. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time. The main limitation of using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions of research on 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% include further exploration of its mechanism of action, biochemical and physiological effects, and its potential applications in drug development. In addition, further research is needed to determine the optimal conditions for its use in laboratory experiments, as well as to explore its potential use in other fields, such as in the synthesis of polymers and as a fluorescent dye.

Synthesis Methods

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95% can be synthesized through a reaction between 4-hydroxybenzoic acid and 3-(N,N-dimethylaminocarbonyl)phenyl bromide. This reaction is typically carried out in a solvent such as dichloromethane, and the product is isolated and purified by recrystallization.

properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-4-10(8-11)13-7-6-12(16(20)21)9-14(13)18/h3-9,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNUHRQBKRTGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691303
Record name 3'-(Dimethylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid

CAS RN

1261981-76-3
Record name 3'-(Dimethylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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